OH-Dmdh-D3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

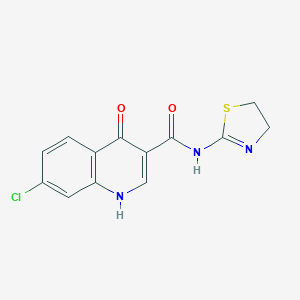

OH-Dmdh-D3, also known as (2S,3S)-2,3-dihydroxy-N,N,N-trimethyl-1-propanaminium inner salt, is a chiral compound that is widely used in scientific research. It is a stable isotope-labeled compound that is used as a tracer in metabolic studies, pharmacokinetics, and drug discovery. OH-Dmdh-D3 is used to investigate the metabolism of drugs, nutrients, and endogenous compounds in vivo and in vitro.

Mechanism of Action

OH-Dmdh-D3 is a stable isotope-labeled compound that is used as a tracer in metabolic studies. It is used to investigate the metabolism of drugs, nutrients, and endogenous compounds in vivo and in vitro. OH-Dmdh-D3 is incorporated into the molecule of interest and is used to track the fate of the molecule in the body. The incorporation of OH-Dmdh-D3 into the molecule of interest does not affect the biological activity of the molecule.

Biochemical and Physiological Effects:

OH-Dmdh-D3 has no known biochemical or physiological effects. It is a stable isotope-labeled compound that is used as a tracer in metabolic studies.

Advantages and Limitations for Lab Experiments

OH-Dmdh-D3 has several advantages for lab experiments. It is a stable isotope-labeled compound that is easily incorporated into the molecule of interest. It is also a non-radioactive tracer, which eliminates the need for special handling and disposal procedures. OH-Dmdh-D3 is also a highly sensitive tracer, which allows for the detection of small amounts of the molecule of interest. However, OH-Dmdh-D3 has some limitations for lab experiments. It is a relatively expensive tracer, which may limit its use in some studies. It is also a chiral compound, which may complicate the analysis of the molecule of interest.

Future Directions

OH-Dmdh-D3 has several potential future directions. It can be used to investigate the metabolism of new drugs and to determine their pharmacokinetics. It can also be used to study the metabolism of nutrients and endogenous compounds in different populations, such as infants, elderly, and diseased individuals. OH-Dmdh-D3 can also be used to investigate the effects of diet, exercise, and environmental factors on metabolism. Additionally, OH-Dmdh-D3 can be used to develop new analytical methods for the detection and quantification of small molecules in biological samples.

Synthesis Methods

OH-Dmdh-D3 is synthesized by reacting D3-methionine with formaldehyde and sodium cyanoborohydride. The reaction produces a mixture of diastereomers, which are separated by chromatography. The desired diastereomer is then converted to OH-Dmdh-D3 by hydrolysis with hydrochloric acid.

Scientific Research Applications

OH-Dmdh-D3 is used as a tracer in metabolic studies, pharmacokinetics, and drug discovery. It is used to investigate the metabolism of drugs, nutrients, and endogenous compounds in vivo and in vitro. OH-Dmdh-D3 is also used to study the pharmacokinetics of drugs and to determine the bioavailability, clearance, and distribution of drugs in the body.

properties

CAS RN |

104211-64-5 |

|---|---|

Product Name |

OH-Dmdh-D3 |

Molecular Formula |

C29H46O2 |

Molecular Weight |

426.7 g/mol |

IUPAC Name |

(1S,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R)-5,5,6-trimethylhept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C29H46O2/c1-19(2)28(5,6)16-14-20(3)25-12-13-26-22(9-8-15-29(25,26)7)10-11-23-17-24(30)18-27(31)21(23)4/h10-11,14,16,19-20,24-27,30-31H,4,8-9,12-13,15,17-18H2,1-3,5-7H3/b16-14+,22-10+,23-11-/t20-,24+,25-,26+,27-,29-/m1/s1 |

InChI Key |

NIKMORRDAXLLOU-YXJZIJINSA-N |

Isomeric SMILES |

C[C@H](/C=C/C(C)(C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@H](C3=C)O)O)C |

SMILES |

CC(C)C(C)(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

Canonical SMILES |

CC(C)C(C)(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

synonyms |

1-hydroxy-24,24-dimethyl-22-dehydrovitamin D3 OH-DMDH-D3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid](/img/structure/B19598.png)

![Sodium;(3R,5R)-7-[(1S,2R,3R,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B19601.png)

![Furo[2,3-B]pyridine-3-carbonitrile](/img/structure/B19604.png)